1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea - 1396866-26-4

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Catalog Number: EVT-2989614
CAS Number: 1396866-26-4
Molecular Formula: C21H23F3N4O
Molecular Weight: 404.437
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is a potential genotoxic impurity identified in Osimertinib mesylate, an antineoplastic agent. A novel ultra-performance liquid chromatography method with QDa detection was developed for its trace level quantification.

Relevance: This compound shares the core 1-methyl-1H-indol-3-yl motif with 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea. Additionally, both compounds possess a dimethylaminoethyl group, although their connectivity and substitution patterns differ.

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound is a third-generation EGFR-TKI (epidermal growth factor receptor tyrosine kinase inhibitor) and demonstrates promising therapeutic effects against cancer, particularly in treating T790M and L858R mutations.

Relevance: Similar to 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, this compound contains the 1-methyl-1H-indol-3-yl unit and a dimethylaminoethyl substituent. Both compounds also belong to the broader class of aromatic amides, showcasing a common structural feature.

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This molecule is also a third-generation EGFR-TKI demonstrating potential therapeutic effects against cancer, especially for T790M and L858R mutations. [, ]

Relevance: Although this compound lacks the 1-methyl-1H-indol-3-yl unit present in 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, it possesses a trifluoromethyl substituent on a pyrimidine ring, mirroring the trifluoromethylphenyl moiety in the target compound. Both compounds belong to the EGFR-TKI class, indicating a shared therapeutic target. [, ]

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This molecule is another third-generation EGFR-TKI exhibiting good therapeutic efficacy against cancer, particularly in the treatment of T790M and L858R mutations. [, ]

Relevance: While lacking the 1-methyl-1H-indol-3-yl unit of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, this compound shares the acrylamide functionality and falls within the same EGFR-TKI drug class. This suggests a potential for overlapping activity profiles with the target compound. [, ]

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea

Compound Description: This compound is a potent and systemically bioavailable inhibitor of ACAT (acyl-CoA:cholesterol O-acyltransferase). It demonstrates hypocholesterolemic activity and reduces atherosclerotic plaque development.

Relevance: This compound and 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea both belong to the chemical class of ureas, sharing the core -NH-CO-NH- functionality. Additionally, both compounds possess a dimethylamino substituent, though located on different parts of the molecules.

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 is a potent and orally active gastrin/CCK-B (cholecystokinin B) receptor antagonist. It effectively inhibits pentagastrin-induced gastric acid secretion and displays excellent oral bioavailability, making it a promising candidate for treating gastroesophageal reflux disease (GORD).

Relevance: Both YF476 and 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea belong to the urea family, sharing the characteristic -NH-CO-NH- structural element. This suggests a potential for similar chemical reactivity and interactions with biological targets, despite differences in their overall structures.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits favorable pharmacokinetic properties, increases cerebrospinal fluid glycine levels in rats, and shows efficacy in rodent models of schizophrenia.

Relevance: This compound, like 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, contains a trifluoromethoxyphenyl moiety, showcasing a shared structural feature. The presence of this group might contribute to similar physicochemical properties and interactions with biological targets.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: TP0439150 is a potent and orally available GlyT1 inhibitor. It exhibits powerful GlyT1 inhibitory activity, good plasma exposure, and sufficient brain penetration to warrant further evaluation of its pharmacological properties.

Relevance: Similar to 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, TP0439150 features a trifluoromethyl substituent, albeit on a pyridine ring instead of a phenyl ring. The presence of this electron-withdrawing group could influence their physicochemical properties and potentially their interactions with biological targets.

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It effectively decreases pulmonary and systemic arterial pressure, enhances cardiac output, and attenuates monocrotaline-induced pulmonary hypertension in rats.

Relevance: Although structurally distinct from 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, SB-772077-B showcases the importance of exploring diverse chemical scaffolds for targeting specific biological pathways. Both compounds highlight the potential of small molecules in modulating physiological processes relevant to various disease states.

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel type II α7 PAM (positive allosteric modulator) of the α7 neuronal acetylcholine receptor. It potentiates acetylcholine-evoked currents, enhances spontaneous inhibitory postsynaptic current activity, and exhibits a unique pharmacological profile compared to other α7 PAMs.

Relevance: Although A-867744 shares no direct structural resemblance to 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, it highlights the diverse chemical classes that can modulate specific receptor systems. Both compounds underscore the importance of exploring various chemical structures for potential therapeutic applications.

Properties

CAS Number

1396866-26-4

Product Name

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

IUPAC Name

1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea

Molecular Formula

C21H23F3N4O

Molecular Weight

404.437

InChI

InChI=1S/C21H23F3N4O/c1-27(2)19(15-13-28(3)18-11-7-4-8-14(15)18)12-25-20(29)26-17-10-6-5-9-16(17)21(22,23)24/h4-11,13,19H,12H2,1-3H3,(H2,25,26,29)

InChI Key

MJIRUAHZCATGOS-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)N(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.